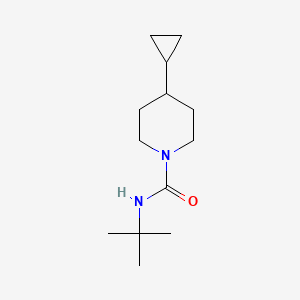
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide, also known as CTDP-31, is a synthetic compound that has been widely studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. In
科学研究应用
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide has been widely used in the field of neuroscience to study the role of the NMDA receptor in various physiological processes. It has been shown to inhibit the activity of the NMDA receptor in a dose-dependent manner, which can lead to a range of effects, including impaired learning and memory, reduced synaptic plasticity, and altered neuronal excitability. This compound has also been used to investigate the role of the NMDA receptor in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor in a manner similar to the endogenous ligand glutamate. However, this compound has a higher affinity for the receptor than glutamate, which allows it to block the activity of the receptor. This inhibition of the NMDA receptor can lead to a range of effects, including reduced calcium influx, altered synaptic plasticity, and changes in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of treatment. At low doses, this compound can selectively inhibit the activity of the NMDA receptor, leading to reduced synaptic plasticity and impaired learning and memory. At higher doses, this compound can also affect other ion channels and receptors, leading to more widespread effects on neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ease of synthesis, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including its potential off-target effects at higher doses, its short half-life in vivo, and the need for careful dosing and administration to avoid toxicity.
未来方向
There are several future directions for research on N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide and related compounds. One area of interest is the development of more selective NMDA receptor antagonists that can selectively target specific subtypes of the receptor. Another area of interest is the investigation of the role of the NMDA receptor in neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists in these conditions. Finally, there is potential for the use of this compound and related compounds in the development of novel treatments for addiction, as the NMDA receptor has been implicated in the development and maintenance of drug-seeking behavior.
合成方法
The synthesis of N-Tert-butyl-4-cyclopropylpiperidine-1-carboxamide involves several steps, including the preparation of the starting material, the cyclization of the piperidine ring, and the introduction of the tert-butyl group. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
属性
IUPAC Name |
N-tert-butyl-4-cyclopropylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)14-12(16)15-8-6-11(7-9-15)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDVNWJTPNSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[7-(2-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2597912.png)
![5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2597913.png)
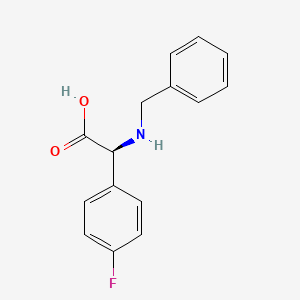
![3-Ethyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597919.png)

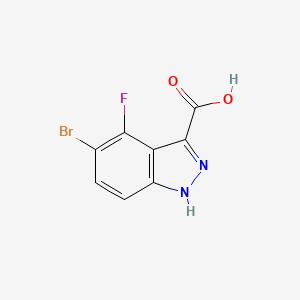
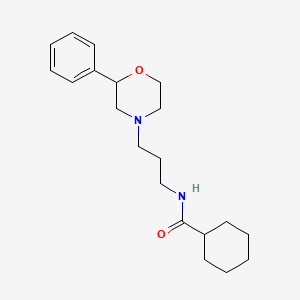
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2597926.png)
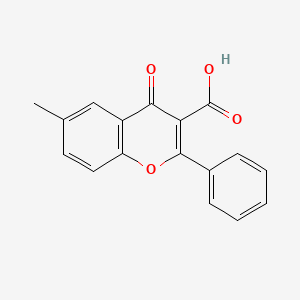
![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)
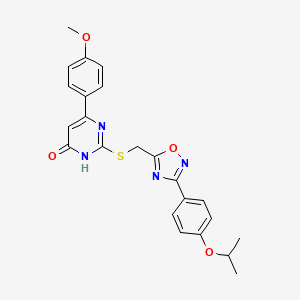
![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)
![2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2597932.png)